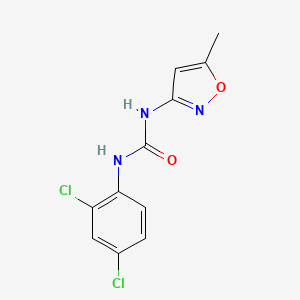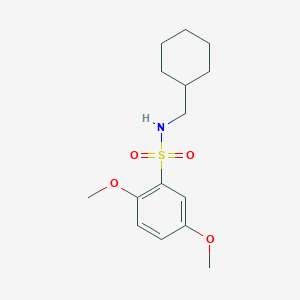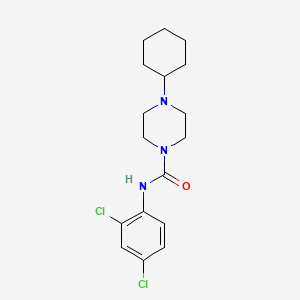
N-3-isoxazolyl-2,3,4,5,6-pentamethylbenzenesulfonamide
Overview
Description
N-3-isoxazolyl-2,3,4,5,6-pentamethylbenzenesulfonamide, commonly known as PBN, is a chemical compound that has gained significant attention in the scientific research community. PBN has been studied for its potential applications in a variety of fields, including medicine, biology, and chemistry. In
Scientific Research Applications
PBN has been extensively studied for its potential applications in a variety of scientific fields. In medicine, PBN has been shown to have antioxidant and neuroprotective properties. It has been studied as a potential treatment for a variety of conditions, including Alzheimer's disease, Parkinson's disease, and stroke. In biology, PBN has been used as a spin trap for the detection of free radicals. In chemistry, PBN has been used as a reagent in a variety of reactions.
Mechanism of Action
The mechanism of action of PBN is not fully understood, but it is believed to act as a free radical scavenger. PBN has been shown to react with a variety of free radicals, including superoxide, hydroxyl, and nitric oxide radicals. It is believed that PBN's ability to scavenge free radicals is responsible for its antioxidant and neuroprotective properties.
Biochemical and Physiological Effects:
PBN has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PBN can protect cells from oxidative stress and cell death. In vivo studies have shown that PBN can protect against brain damage caused by stroke and reduce the symptoms of Parkinson's disease in animal models. PBN has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
PBN has several advantages for lab experiments. It is stable and easy to handle, and it can be easily synthesized using a variety of methods. PBN is also relatively inexpensive compared to other antioxidants and neuroprotective compounds. However, PBN has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. PBN also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are many potential future directions for research on PBN. One area of interest is the development of PBN derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the use of PBN in combination with other antioxidants or neuroprotective agents to enhance its effectiveness. Finally, further research is needed to fully understand the mechanism of action of PBN and its potential applications in a variety of scientific fields.
properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-8-9(2)11(4)14(12(5)10(8)3)20(17,18)16-13-6-7-19-15-13/h6-7H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIGJLCQADUJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=NOC=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4421683.png)

![4-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4421706.png)
![N-{4-[(allylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4421713.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4421720.png)


![1-[(2-methoxyphenoxy)acetyl]azocane](/img/structure/B4421749.png)


![N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421778.png)
![3-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B4421789.png)